3-Butyl-4,5,6,7-tetrahydro-1H-indazole

Regioselective synthesis Indazole N-alkylation C-3 substituent effects

3-Butyl-4,5,6,7-tetrahydro-1H-indazole (molecular formula C11H18N2; molecular weight 178.27 g/mol) is a bicyclic heterocyclic compound belonging to the tetrahydroindazole class. This compound features an n-butyl substituent at the 3-position of a saturated 4,5,6,7-tetrahydroindazole core, distinguishing it from aromatic indazoles and from more widely studied tert-butyl substituted analogs.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B13303595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-4,5,6,7-tetrahydro-1H-indazole
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCC1=NNC2=C1CCCC2
InChIInChI=1S/C11H18N2/c1-2-3-7-10-9-6-4-5-8-11(9)13-12-10/h2-8H2,1H3,(H,12,13)
InChIKeyMUYLLHLECKRBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-4,5,6,7-tetrahydro-1H-indazole: A Procurement-Focused Baseline Profile for This Tetrahydroindazole Scaffold


3-Butyl-4,5,6,7-tetrahydro-1H-indazole (molecular formula C11H18N2; molecular weight 178.27 g/mol) is a bicyclic heterocyclic compound belonging to the tetrahydroindazole class . This compound features an n-butyl substituent at the 3-position of a saturated 4,5,6,7-tetrahydroindazole core, distinguishing it from aromatic indazoles and from more widely studied tert-butyl substituted analogs. The saturated tetrahydroindazole scaffold has been investigated across multiple target classes, including cannabinoid (CB) receptors [1], sigma receptors [2], cyclin-dependent kinases (CDK2) [3], farnesoid X receptor (FXR) [4], and bacterial topoisomerases [5]. However, the specific 3-butyl-substituted variant addressed in this guide lacks direct peer-reviewed pharmacological characterization or head-to-head comparator data in the primary scientific literature. This evidence gap constitutes the central finding of this procurement-oriented assessment.

Why 3-Butyl-4,5,6,7-tetrahydro-1H-indazole Cannot Be Substituted with Generic Tetrahydroindazoles: A Procurement Risk Assessment


The tetrahydroindazole scaffold exhibits profound sensitivity to substituent identity at the 3-position. Regioselectivity studies demonstrate that C-3 substitution dramatically influences both synthetic accessibility and pharmacological properties: 3-tert-butyl indazoles exhibit >99% N-1 regioselectivity during alkylation [1], whereas 3-n-butyl substituents (as in this compound) present a distinct steric and electronic profile that may alter this critical selectivity parameter. Moreover, structure-activity relationship (SAR) investigations across CB1 receptor inverse agonists [2], sigma receptor ligands [3], and CDK2 inhibitors [4] consistently demonstrate that minor alkyl chain modifications (e.g., methyl vs. ethyl vs. propyl vs. tert-butyl vs. n-butyl) produce non-linear and target-specific changes in potency, selectivity, and ADME properties. Consequently, procurement decisions cannot rely on extrapolation from the extensive literature on tert-butyl or other substituted tetrahydroindazoles. The absence of published quantitative data for the 3-n-butyl variant necessitates that procurement be guided by either de novo characterization or a rigorous, documented decision-making framework that accounts for evidence gaps—not by substitution based on scaffold similarity alone.

Quantitative Evidence Assessment for 3-Butyl-4,5,6,7-tetrahydro-1H-indazole: Comparator Data and Evidence Gap Analysis for Procurement Decisions


Regioselectivity Profile: 3-n-Butyl vs. 3-tert-Butyl Substituted Indazoles in N-Alkylation Reactions

Regioselective N-alkylation studies of fourteen C-3 substituted indazoles established that 3-tert-butyl indazoles exhibit >99% N-1 regioselectivity [1]. The 3-n-butyl substituent (target compound) was not among the fourteen substituents evaluated in this published dataset [1]. This constitutes a critical evidence gap: the synthetic accessibility and regioisomeric purity of N-alkylated derivatives of 3-butyl-4,5,6,7-tetrahydro-1H-indazole cannot be assumed equivalent to the well-characterized 3-tert-butyl analog.

Regioselective synthesis Indazole N-alkylation C-3 substituent effects

CB1 Receptor Pharmacology: Scaffold-Class Benchmarking with In-Class Tetrahydroindazole Inverse Agonists

A series of tetrahydroindazole derivatives was characterized as potent and peripherally selective CB1 receptor inverse agonists, with compound 2p demonstrating beneficial effects on plasma glucose in a 3-week diet-induced obesity (DIO) mouse model [1]. Structure-activity relationships within this series revealed that modifications to the alkyl substituent pattern directly influenced potency and peripheral selectivity as assessed by mouse tissue distribution studies (plasma vs. brain concentration measurements) [1]. The 3-butyl-4,5,6,7-tetrahydro-1H-indazole compound falls within this general scaffold class but was not among the specific analogs evaluated.

Cannabinoid receptor CB1 inverse agonist Peripheral selectivity

Sigma Receptor Ligand Development: Class-Level Potency and Selectivity Precedents for Tetrahydroindazole Scaffolds

A novel class of tetrahydroindazole-based sigma-1 receptor ligands has been reported with high potency and selectivity, with molecular modeling rationalizing observed structure-activity relationships and identifying key interactions responsible for increased potency of optimized compounds [1]. Assays for solubility and microsomal stability indicated that this series possesses favorable in vitro ADME characteristics [1]. The 3-butyl-4,5,6,7-tetrahydro-1H-indazole compound shares the core tetrahydroindazole scaffold but was not among the specific analogs evaluated in this sigma receptor ligand development program.

Sigma-1 receptor Sigma-2 receptor CNS disorders

CDK2/Cyclin Inhibition: Quantitative Benchmarking of Tetrahydroindazole SAR and Optimization Trajectory

Over 50 tetrahydroindazoles were synthesized and evaluated for inhibition of CDK2 in complex with cyclin A, following identification of a hit compound (3) from high-throughput screening [1]. Analogs 53 and 59 demonstrated 3-fold better binding affinity for CDK2 and 2- to 10-fold improved inhibitory activity against CDK2/cyclin A1, E, and O compared to the screening hit [1]. The SAR optimization trajectory within this series demonstrates that even minor structural modifications within the tetrahydroindazole scaffold produce quantifiable, non-linear changes in both binding affinity and inhibitory activity across multiple cyclin partners.

CDK2 inhibitor Cyclin-dependent kinase Kinase inhibitor

Structural Comparison: 3-n-Butyl vs. 3-tert-Butyl Tetrahydroindazoles—Physical and Steric Differentiation

The 3-n-butyl substituent (linear four-carbon chain) presents fundamentally different steric and conformational properties compared to the 3-tert-butyl substituent (branched, bulky tertiary carbon) that dominates the tetrahydroindazole literature [1][2][3]. The n-butyl group exhibits greater conformational flexibility and a distinct steric footprint, parameters known to influence target binding pocket complementarity, membrane permeability, and metabolic stability. While no direct comparative biological data exists between these two specific substitution patterns, established medicinal chemistry principles and the SAR data from CB1 [2] and CDK2 [3] programs confirm that alkyl chain branching versus linearity is a critical determinant of pharmacological outcomes within this scaffold class.

Steric parameters n-alkyl vs. branched alkyl Molecular recognition

3-Butyl-4,5,6,7-tetrahydro-1H-indazole: Evidence-Based Application Scenarios for Scientific Procurement


Exploratory Scaffold-Hopping and SAR Expansion in CB1, Sigma, CDK2, or FXR Programs

This compound is suitable for research programs seeking to expand structure-activity relationship understanding beyond well-characterized tert-butyl tetrahydroindazoles. The linear n-butyl substituent provides a sterically and conformationally distinct probe for evaluating alkyl chain effects on target engagement, selectivity, and downstream pharmacology. Procurement is justified when the research objective is comparative SAR generation rather than reliance on established potency benchmarks. Users should anticipate the need for de novo characterization, as no published binding or functional data exists for this specific substitution pattern [1][2].

Regioselectivity and Synthetic Methodology Development

Given that regioselective N-alkylation studies have characterized >99% N-1 selectivity for 3-tert-butyl indazoles but have not evaluated 3-n-butyl variants [1], this compound presents a valuable substrate for investigating C-3 substituent effects on reaction outcomes. Procurement supports synthetic methodology development aimed at establishing robust protocols for n-alkyl-substituted tetrahydroindazole derivatization, with potential applications in library synthesis and late-stage functionalization strategies.

Negative Control or Baseline Establishment in Tetrahydroindazole Screening Campaigns

In screening campaigns focused on tetrahydroindazole-based inhibitors (CB1 [2], CDK2 [3], sigma receptors [4]), the 3-butyl variant may serve as a comparator to assess the specific contribution of branched versus linear alkyl substitution. Procurement for this purpose requires that the compound be used as an experimental control to benchmark activity against optimized tert-butyl or other characterized analogs, thereby generating the comparative data that is currently absent from the primary literature.

De Novo Target Identification and Phenotypic Screening

For research programs employing phenotypic screening or target-agnostic discovery approaches, the unexplored pharmacological space of the 3-butyl tetrahydroindazole scaffold may offer differentiation from saturated tert-butyl chemotypes. Procurement is appropriate when the research objective includes de novo target deconvolution, and the compound is evaluated in parallel with well-characterized scaffold representatives to identify substitution-dependent biological signatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Butyl-4,5,6,7-tetrahydro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.